3-Phosphonopyruvate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

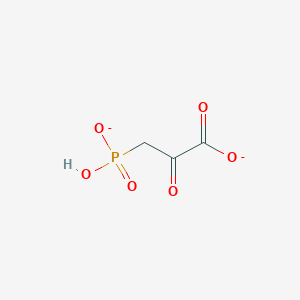

3-phosphonatopyruvate(2-) is a monocarboxylic acid anion obtained by deprotonation of the carboxy and one of the phosphonate OH groups of 3-phosphonopyruvic acid. It derives from a pyruvate and a phosphonate(1-). It is a conjugate base of a 3-phosphonopyruvic acid. It is a conjugate acid of a 3-phosphonatopyruvate(3-).

Applications De Recherche Scientifique

Biochemical Significance

3-Phosphonopyruvate serves as an intermediate in the metabolism of phosphonates, compounds that are structurally similar to phosphates but contain a carbon-phosphorus (C-P) bond. The enzyme phosphoenolpyruvate mutase catalyzes the conversion of phosphoenolpyruvate to this compound, which is crucial for the biosynthesis of phosphonate natural products . These phosphonates have been found to exhibit antibiotic properties, making this compound a key player in the development of novel antimicrobial agents .

Synthetic Utility

This compound is utilized in synthetic chemistry for the preparation of various bioactive compounds. For instance, it has been employed in the synthesis of alkylphosphonofluoridates, which act as serine hydrolase inhibitors and activity-based probes . Additionally, it has been involved in reactions that yield biologically active phosphonates with antibacterial and antifungal activities when used with catalysts such as 3-SiO2 nanoparticles .

Table 1: Synthetic Applications of this compound

Therapeutic Roles

Recent studies have highlighted the potential therapeutic applications of this compound in various medical contexts. Its involvement in metabolic pathways suggests that it could play a role in metabolic reprogramming under conditions such as hypoxia, which may enhance the functional quality of blood products . Furthermore, research indicates that derivatives of this compound could be explored as antiviral agents due to their structural similarities to other bioactive compounds .

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The mechanism was attributed to the disruption of bacterial cell wall synthesis through interference with phosphonate metabolism .

- Cancer Therapeutics : Another investigation focused on the use of this compound derivatives in cancer treatment. These compounds showed promise in inhibiting tumor growth by modulating metabolic pathways associated with cancer cell proliferation and survival .

Table 2: Case Studies on this compound

Analyse Des Réactions Chimiques

Hydrolysis Reactions of 3-Phosphonopyruvate

Hydrolysis of this compound yields pyruvate and inorganic phosphate as sole products. This reaction is pH-sensitive and proceeds via a dissociative mechanism involving a metaphosphate intermediate.

pH-Dependent Stability

Studies at 75°C across pH 0.6–8.3 revealed distinct hydrolysis rates for different ionization states of this compound :

-

Monoanion form (pH 2.4) : Rate constant k=1.94×10−4s−1.

-

Dianion form (pH 7.4) : Rate constant k=1.05×10−4s−1.

The pKa values of this compound (1.63, 2.40, 7.41) govern its ionization states, with the monoanion and dianion being the most reactive .

Mechanistic Insights

The hydrolysis proceeds through a transition state with monomeric metaphosphate (PO3−) character :

-

Cleavage of the C–P bond generates a metaphosphate intermediate.

-

Rapid reaction of metaphosphate with water produces inorganic phosphate.

Evidence supporting this mechanism includes:

-

A deuterium isotope effect kH/kD=1.08, indicating minimal proton transfer in the rate-determining step .

-

Non-selective phosphorylation of methanol in H2O/D2O, consistent with a free metaphosphate intermediate .

Kinetic and Thermodynamic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Activation enthalpy (ΔH‡) | 116.9 kJ mol−1 | pH 4.75, 75°C |

| Activation entropy (ΔS‡) | 5.4 J mol−1 K−1 | pH 4.75, 75°C |

Enzymatic Conversion Involving this compound

This compound is a key intermediate in phosphonate biosynthesis, catalyzed by phosphoenolpyruvate mutase .

Catalytic Mechanism

The enzyme facilitates a 1,2-phospho group shift from phosphoenolpyruvate (PEP) to form this compound :

-

Dissociative step : PEP releases metaphosphate, forming a pyruvate enolate intermediate.

-

Nucleophilic attack : C3 of the enolate attacks metaphosphate, forming the C–P bond in this compound .

This reaction is critical for synthesizing phosphonate antibiotics and other natural products .

Comparative Analysis with Phosphoenolpyruvate (PEP)

This compound and PEP exhibit similar hydrolysis profiles between pH 2–8, but differ in equilibrium dynamics:

-

The equilibrium constant for PEP → this compound rearrangement exceeds 2500, favoring PEP under physiological conditions .

-

Enzymatic catalysis (e.g., by phosphoenolpyruvate mutase) is required to drive this compound formation in vivo .

Prebiotic Relevance

While this compound itself is not directly synthesized in prebiotic models, its precursor PEP forms robustly from glycolaldehyde and glyceraldehyde under mild conditions . This highlights potential evolutionary links between prebiotic chemistry and modern metabolic pathways.

The chemical behavior of this compound underscores its role as a reactive intermediate in both abiotic and enzymatic transformations. Its hydrolysis mechanism and biosynthetic utility provide insights into phosphate chemistry and metabolic evolution.

Propriétés

Formule moléculaire |

C3H3O6P-2 |

|---|---|

Poids moléculaire |

166.03 g/mol |

Nom IUPAC |

3-[hydroxy(oxido)phosphoryl]-2-oxopropanoate |

InChI |

InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-2 |

Clé InChI |

CHDDAVCOAOFSLD-UHFFFAOYSA-L |

SMILES canonique |

C(C(=O)C(=O)[O-])P(=O)(O)[O-] |

Synonymes |

3-phosphonopyruvate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.